molecular formula C6H5F3N2O2 B6158283 methyl 1-(trifluoromethyl)-1H-imidazole-4-carboxylate CAS No. 1934838-95-5

methyl 1-(trifluoromethyl)-1H-imidazole-4-carboxylate

Cat. No.: B6158283
CAS No.: 1934838-95-5
M. Wt: 194.1
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Description

Methyl 1-(trifluoromethyl)-1H-imidazole-4-carboxylate: is a chemical compound characterized by the presence of a trifluoromethyl group attached to the imidazole ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1H-imidazole-4-carboxylic acid as the starting material.

  • Trifluoromethylation: The imidazole ring is trifluoromethylated using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

  • Esterification: The carboxylic acid group is then esterified using methanol in the presence of a catalyst like sulfuric acid or an acid chloride method.

Industrial Production Methods:

  • Batch Process: The compound is synthesized in a controlled batch process to ensure purity and consistency.

  • Purification: Purification steps may include recrystallization or chromatography to achieve the desired purity level.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often involving halogenated compounds.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Halogenated compounds, strong bases.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones.

  • Reduction Products: Alcohols, amines.

  • Substitution Products: Halogenated imidazoles, alkylated imidazoles.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological systems. Medicine: Industry: Used in the production of materials with improved properties, such as increased thermal stability and chemical resistance.

Mechanism of Action

The compound exerts its effects through the interaction of the trifluoromethyl group with molecular targets. The trifluoromethyl group is highly electronegative, which can influence the electronic properties of the molecule and its interactions with biological targets. The specific pathways involved depend on the context of its application, such as binding to enzymes or receptors in pharmaceutical research.

Comparison with Similar Compounds

  • Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate

  • 1-methyl-3-(trifluoromethyl)benzene

  • Trifluoromethylated imidazoles

Uniqueness: Methyl 1-(trifluoromethyl)-1H-imidazole-4-carboxylate is unique due to its specific structure, which includes the imidazole ring and the trifluoromethyl group. This combination provides distinct chemical and physical properties compared to other trifluoromethylated compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatile applications make it a valuable compound in research and development.

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Properties

CAS No.

1934838-95-5

Molecular Formula

C6H5F3N2O2

Molecular Weight

194.1

Purity

95

Origin of Product

United States

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